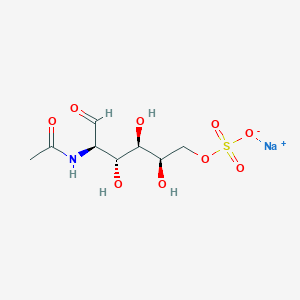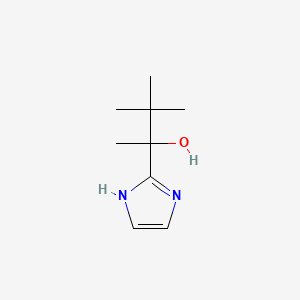
3,4-Dichloro-2-(difluoromethoxy)benzodifluoride
Vue d'ensemble
Description
3,4-Dichloro-2-(difluoromethoxy)benzodifluoride, commonly referred to as BDF, is a highly reactive compound used in various scientific research applications. BDF has a wide range of applications in the laboratory, ranging from organic synthesis to biochemical and physiological studies. BDF has been found to be a useful reagent for the synthesis of various organic compounds and has been used in the synthesis of a variety of biologically active compounds. BDF has also been used in the synthesis of pharmaceuticals and has been used in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
BDF has a wide range of applications in the laboratory. It has been used in the synthesis of a variety of organic compounds and has been used in the synthesis of pharmaceuticals. BDF has also been used in the study of biochemical and physiological processes. BDF has been used to study the effects of various drugs and has been used in the study of enzyme activity. BDF has been used to study the effects of various hormones on cell growth and differentiation. BDF has also been used to study the effects of various drugs on the central nervous system.
Mécanisme D'action
BDF has been found to be a useful reagent for the synthesis of various organic compounds and has been used in the synthesis of a variety of biologically active compounds. The mechanism of action of BDF is not well understood, but it is believed to act as a catalyst in the synthesis of organic compounds. BDF is believed to act as a Lewis acid, which is a type of catalyst that can activate certain substrates, such as aldehydes, ketones, and carboxylic acids, allowing them to undergo a reaction. BDF is also believed to act as a Lewis base, which is a type of catalyst that can activate certain substrates, such as amines, alcohols, and phenols, allowing them to undergo a reaction.
Biochemical and Physiological Effects
BDF has been used in the study of biochemical and physiological processes. BDF has been found to be a useful reagent for the synthesis of various organic compounds and has been used in the study of enzyme activity. BDF has been used to study the effects of various drugs and hormones on cell growth and differentiation. BDF has also been used to study the effects of various drugs on the central nervous system. BDF has been found to have anti-inflammatory and anti-tumor activities, and has been used to study the effects of various drugs on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
BDF has many advantages for use in laboratory experiments. BDF is a highly reactive compound, which makes it a useful reagent in the synthesis of organic compounds. BDF is also a relatively inexpensive reagent, which makes it a cost-effective choice for laboratory experiments. BDF is also a relatively safe compound to use in the laboratory, as it is not highly toxic. However, BDF is a highly reactive compound, which can make it difficult to control the reaction conditions. Additionally, BDF can be difficult to purify and can produce unwanted side products.
Orientations Futures
There are many potential future directions for BDF research. BDF could be further studied for its potential use in the synthesis of pharmaceuticals and other biologically active compounds. BDF could also be studied for its potential use in the study of enzyme activity and the effects of various drugs on the central nervous system. Additionally, BDF could be studied for its potential use in the study of the effects of various hormones on cell growth and differentiation. BDF could also be studied for its potential use in the study of the effects of various drugs on the immune system. Finally, BDF could be studied for its potential use in the study of anti-inflammatory and anti-tumor activities.
Propriétés
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-4-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4O/c9-4-2-1-3(7(11)12)6(5(4)10)15-8(13)14/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLXGJVEBZBQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-(difluoromethoxy)benzodifluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1446212.png)
![3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1446213.png)
![3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1446214.png)


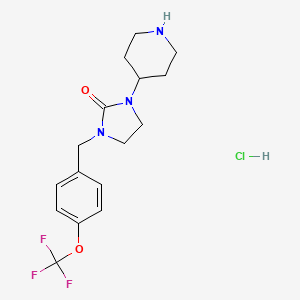
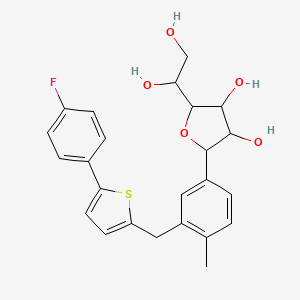

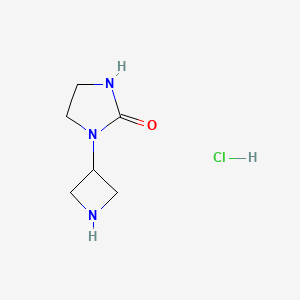
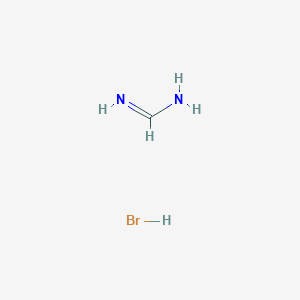
![8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1446224.png)
